molecular formula C₃₂H₄₃N₅O₆ B1157992 8'-Hydroxy-9,10-dihydro α-Ergocryptine

8'-Hydroxy-9,10-dihydro α-Ergocryptine

Cat. No.: B1157992
M. Wt: 593.71
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Description

Overview of Ergot Alkaloid Chemical Classification and Structural Subgroups

Ergot alkaloids are a large and structurally diverse group of nitrogenous fungal metabolites, primarily produced by fungi of the genus Claviceps. nih.govbritannica.com All ergot alkaloids share a core tetracyclic ring system known as the ergoline (B1233604) scaffold. nih.govresearchgate.net From this common structure, they are broadly categorized into three main subgroups based on the substitution at the C-8 position of the ergoline ring.

The primary classes are:

Clavine Alkaloids: These are considered the simplest ergot alkaloids and are biosynthetic precursors to the more complex members. They feature a methyl, hydroxymethyl, or carboxyl group at the C-8 position.

Lysergic Acid Amides: This group includes simple amides and the more complex peptide alkaloids (also known as ergopeptines). They are characterized by an amide linkage at C-8. nih.govresearchgate.net

Peptide Alkaloids (Ergopeptines): These are derivatives of lysergic acid where the carboxyl group is linked to a tripeptide chain, which is often cyclized. researchgate.netresearchgate.net α-Ergocryptine and its derivatives fall into this category. wikipedia.org

The structural complexity of these compounds, particularly the peptide alkaloids, gives rise to a wide array of distinct molecules with varied chemical properties. The nomenclature is often complex, with trivial names assigned upon discovery. nih.gov

Table 1: Major Structural Subgroups of Ergot Alkaloids

Subgroup Key Structural Feature at C-8 Example(s)
Clavine Alkaloids Simple alkyl or functionalized alkyl group Agroclavine
Simple Lysergic Acid Amides Amide or substituted amide Ergometrine
Peptide Alkaloids (Ergopeptines) Cyclized tripeptide moiety Ergotamine, α-Ergocryptine

Historical Context of α-Ergocryptine and its Derivatization in Research

α-Ergocryptine is a naturally occurring peptide ergot alkaloid isolated from ergot fungi (Claviceps purpurea). researchgate.netwikipedia.org Historically, ergot alkaloids were known for their potent physiological effects. Research into these natural products led to efforts to modify their structures to enhance specific activities or reduce undesirable properties.

A significant development in the derivatization of ergopeptines was the hydrogenation of the double bond at the 9,10-position of the ergoline ring system. This semi-synthetic modification leads to the formation of 9,10-dihydroergot alkaloids, such as 9,10-dihydro-α-ergocryptine (DHEC). wikipedia.orgebi.ac.uk This structural change significantly alters the molecule's conformation and, consequently, its interaction with biological targets. DHEC itself has been a subject of considerable research, primarily for its dopamine (B1211576) agonist properties. wikipedia.orgncats.io Further research into the metabolic fate of DHEC led to the identification of its hydroxylated metabolites.

Positioning of 8'-Hydroxy-9,10-dihydro α-Ergocryptine as a Significant Research Target

8'-Hydroxy-9,10-dihydro-α-Ergocryptine is primarily recognized as a metabolite of 9,10-dihydro-α-ergocryptine (DHEC). Its significance as a research target is intrinsically linked to understanding the complete metabolic and pharmacological profile of its parent compound.

Studies on the in vitro metabolism of DHEC have shown that it is extensively metabolized, with the formation of mono- and dihydroxylated metabolites. nih.gov This metabolism is primarily mediated by the cytochrome P450 isoform CYP3A4. nih.gov The formation of 8'-Hydroxy-9,10-dihydro-α-ergocryptine is a result of this metabolic process, where a hydroxyl group is introduced into the molecule. The parent compound, DHEC, is known to be highly metabolized, with up to eight different metabolites being formed. pharmacompass.comdrugbank.com

Table 2: Research Findings on the Metabolism of 9,10-dihydro-α-ergocryptine (DHEC)

Finding Detail Source
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for DHEC metabolism. nih.gov
Metabolite Types Mono- and dihydroxy metabolites are the principal products detected. nih.gov
Extent of Metabolism DHEC is highly metabolized, with studies indicating the formation of eight different metabolites. pharmacompass.comdrugbank.com
Research Context The study of metabolites like 8'-Hydroxy-9,10-dihydro-α-ergocryptine is key to understanding the full pharmacological profile of DHEC. nih.govdrugbank.com

Current Gaps in Fundamental Academic Understanding of this compound

Despite its identification as a metabolite, there remain significant gaps in the fundamental academic understanding of 8'-Hydroxy-9,10-dihydro-α-ergocryptine. The available scientific literature focuses heavily on the parent compound, DHEC, with the metabolite often being mentioned only in the context of broader metabolic studies.

Specific areas where knowledge is limited include:

Isolated Pharmacological Profile: There is a scarcity of published research detailing the specific pharmacological activity of 8'-Hydroxy-9,10-dihydro-α-ergocryptine in an isolated form. Its precise affinity and efficacy at various receptors (e.g., dopamine, adrenergic) have not been extensively characterized and compared to the parent compound.

Further Metabolic Fate: The subsequent metabolic pathways of 8'-Hydroxy-9,10-dihydro-α-ergocryptine itself are not fully elucidated. It is unclear if it is a terminal metabolite or if it undergoes further biotransformation.

Synthesis and Availability: Dedicated methods for the chemical synthesis of this specific metabolite for research purposes are not widely reported, limiting its availability for in-depth investigation outside of its role in metabolic studies.

These gaps highlight the need for further targeted research to fully characterize this compound and understand its role in the biotransformation and activity of its parent ergot alkaloid derivative.

Properties

Molecular Formula

C₃₂H₄₃N₅O₆

Molecular Weight

593.71

Synonyms

(5’α,8’RS,10α)-9,10-Dihydro-8’,12’-dihydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione; 

Origin of Product

United States

Structural Features and Stereochemical Analysis of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Detailed Description of the Ergoline (B1233604) Ring System and Peptide Moiety

8'-Hydroxy-9,10-dihydro-α-ergocryptine, like other ergopeptines, is built upon a foundational tetracyclic structure known as the ergoline ring system. wikipedia.orgnih.gov This system is an indole (B1671886) alkaloid derivative and forms the backbone of all ergot alkaloids. mdpi.com The ergoline structure itself is rigid and contains a methylated nitrogen at position 6. mdpi.com

Attached to the C-8 position of this ergoline nucleus is a complex tripeptide moiety. wikipedia.org In the case of ergopeptines like α-ergocryptine, this peptide chain is cyclized in a unique fashion, forming a cyclol structure. This involves an unusual bond between the carboxyl carbon of a proline residue and one of the other amino acids, creating a tricyclic peptide portion of the molecule. wikipedia.org

The peptide moiety of α-ergocryptine is composed of L-valine, L-leucine, and L-proline. These amino acids are linked to the D-lysergic acid (the ergoline part) to form the complete ergopeptine structure.

Table 1: Core Structural Components of 9,10-dihydro-α-Ergocryptine

Structural Component Description Key Features
Ergoline Ring System A tetracyclic heterocyclic structure derived from indole. Contains four fused rings (A, B, C, D).
Nitrogen at position 6 is methylated.
Peptide Moiety A tripeptide chain attached at position C-8 of the ergoline ring. Composed of L-valine, L-leucine, and L-proline.

Stereoisomeric Considerations: Alpha and Beta Dihydroergocryptine Forms

Dihydroergocryptine exists as a mixture of two principal stereoisomers: α-dihydroergocryptine and β-dihydroergocryptine. wikipedia.org This isomerism does not originate from the ergoline ring but from the peptide moiety.

The distinction between the alpha and beta forms lies in the specific amino acid incorporated during biosynthesis. In α-dihydroergocryptine , the proteinogenic amino acid involved is leucine (B10760876) . In contrast, β-dihydroergocryptine incorporates isoleucine instead. wikipedia.orgwikipedia.org This substitution of leucine with its isomer, isoleucine, results in a difference in the position of a single methyl group within the side chain of the peptide structure, leading to the two distinct stereoisomers. wikipedia.orgwikipedia.org

Table 2: Comparison of α- and β-Dihydroergocryptine Isomers

Isomer Key Differentiating Amino Acid Resulting Side Chain
α-Dihydroergocryptine L-Leucine Isobutyl group

| β-Dihydroergocryptine | L-Isoleucine | sec-Butyl group |

Characterization of the 9,10-Dihydrogenation and 8'-Hydroxylation

The specific name "8'-Hydroxy-9,10-dihydro-α-ergocryptine" points to two critical chemical modifications of the parent α-ergocryptine molecule.

9,10-Dihydrogenation : This refers to the saturation of the double bond between carbons 9 and 10 in the D-ring of the ergoline nucleus. wikipedia.org This hydrogenation converts the lysergic acid moiety into a dihydro-lysergic acid derivative. This structural change is significant and distinguishes the "dihydro" ergot alkaloids from their parent compounds.

8'-Hydroxylation : The "8'-Hydroxy" prefix indicates the addition of a hydroxyl (-OH) group at the 8' position of the molecule. This position is located on the proline residue within the tripeptide moiety. While direct and extensive literature on 8'-Hydroxy-9,10-dihydro-α-ergocryptine is limited, this modification represents a known metabolic pathway for related dihydroergot alkaloids. pharmacompass.comdrugbank.com For instance, the formation of 8'-hydroxy-dihydroergocristine (B1434331) and 8'-hydroxy dihydroergotamine (B1670595) has been documented, suggesting that enzymatic hydroxylation at this site is a common biotransformation. fda.govpharmgkb.org This process is a key step in the metabolism of the parent drug.

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment

The precise identification and structural characterization of complex molecules like 8'-Hydroxy-9,10-dihydro-α-ergocryptine and other ergot alkaloid metabolites rely on a combination of advanced analytical techniques.

Mass Spectrometry (MS) : High-resolution mass spectrometry is fundamental for determining the exact molecular weight of the compound. The addition of a hydroxyl group during 8'-hydroxylation results in a predictable mass increase of approximately 16 atomic mass units compared to the parent compound, 9,10-dihydro-α-ergocryptine. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides crucial information about the structure, including the location of the new hydroxyl group within the peptide moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for the definitive structural elucidation of these alkaloids. nih.gov NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. By analyzing chemical shifts and coupling constants, scientists can precisely map the connectivity of atoms and confirm the location of the hydroxyl group at the 8' position. Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for confirming the stereochemical arrangement of the molecule. nih.govnih.govacs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is often coupled with MS and is used to separate complex mixtures of metabolites. mdpi.com This allows for the isolation of individual compounds like 8'-Hydroxy-9,10-dihydro-α-ergocryptine from biological samples before they are subjected to detailed structural analysis.

These methodologies, when used in concert, provide the comprehensive data required to unambiguously identify and characterize novel or low-abundance metabolites of ergot alkaloids.

Biosynthetic Pathways and Natural Production of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Microbial Producers of Ergot Alkaloids: Fungal Species and Strains

Ergot alkaloids, a diverse class of secondary metabolites, are predominantly synthesized by fungi belonging to the phylum Ascomycota. nih.govmdpi.com The most well-known producers are members of the family Clavicipitaceae, particularly the genus Claviceps. Claviceps purpurea, commonly known as the ergot fungus, is a prominent producer and grows parasitically on rye and other cereals and grasses. mdpi.comnih.gov Strains of C. purpurea are capable of synthesizing a wide array of ergot alkaloids, including complex ergopeptines like α-ergocryptine. nih.govresearchgate.net

Other fungal genera that harbor the genetic blueprint for ergot alkaloid biosynthesis include Epichloë, Atkinsonella, Balansia, Periglandula, and Metarhizium within the Clavicipitaceae family. nih.govmdpi.com Additionally, species within the Aspergillaceae family, such as Aspergillus and Penicillium, and even some in the Arthrodermataceae family (Arthroderma and Trichophyton), have been identified as producers. nih.govmdpi.com The production of specific alkaloids, such as α-ergocryptine, can vary significantly between different species and even strains of the same species.

Table 1: Key Fungal Genera Producing Ergot Alkaloids
FamilyGenusNotable SpeciesPrimary Alkaloid Classes Produced
ClavicipitaceaeClavicepsC. purpureaClavines, Lysergic acid amides, Ergopeptines
ClavicipitaceaeEpichloëE. coenophialaClavines, Lysergic acid amides
AspergillaceaeAspergillusA. fumigatusClavines
AspergillaceaePenicilliumP. communeClavines

Initial Stages of Ergoline (B1233604) Biosynthesis from L-Tryptophan and Dimethylallyl Pyrophosphate (DMAPP)

The biosynthesis of all ergot alkaloids commences with the condensation of two primary metabolites: the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP), the latter being derived from the mevalonic acid pathway. wikipedia.org This foundational step is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring, yielding 4-(γ,γ-dimethylallyl)tryptophan (DMAT). wikipedia.org

This crucial reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), which is also designated as FgaPT2 in Aspergillus fumigatus. wikipedia.org The reaction mechanism involves the formation of a dimethylallyl cation from DMAPP, followed by a nucleophilic attack from the indole nucleus of tryptophan, and finally a deprotonation step to restore aromaticity. wikipedia.org DMAT is then N-methylated by the enzyme EasF (FgaMT in A. fumigatus) using S-adenosylmethionine (SAM) as the methyl donor. wikipedia.org

Enzymatic Cascade to Lysergic Acid: Key Intermediates and Enzymes

Following the initial prenylation and methylation, a series of enzymatic reactions constructs the tetracyclic ergoline ring system, culminating in the formation of D-lysergic acid, a pivotal intermediate. The transformation of 4-dimethylallyl abrine to chanoclavine-I requires the concerted action of two enzymes, EasE (FgaOx1) and EasC (FgaCat). wikipedia.org Chanoclavine-I is subsequently oxidized to chanoclavine-I-aldehyde by the NAD+-dependent enzyme EasD (FgaDH). wikipedia.org

The pathway then proceeds through agroclavine and elymoclavine. The conversion of agroclavine to elymoclavine is a two-electron oxidation catalyzed by a cytochrome P450 monooxygenase. nih.govwikipedia.org Elymoclavine is further oxidized by a four-electron reaction, also mediated by a P450 monooxygenase, to yield paspalic acid. wikipedia.org A final isomerization of the double bond in paspalic acid leads to the formation of D-lysergic acid. wikipedia.org The enzyme CloA, a cytochrome P450 monooxygenase, is known to be involved in the conversion of elymoclavine to paspalic acid. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Lysergic Acid
EnzymeReaction CatalyzedSubstrateProduct
4-dimethylallyltryptophan synthase (DMATS/FgaPT2)PrenylationL-Tryptophan and DMAPP4-(γ,γ-dimethylallyl)tryptophan (DMAT)
EasF (FgaMT)N-methylationDMAT4-dimethylallyl abrine
EasE (FgaOx1) and EasC (FgaCat)Oxidative cyclization4-dimethylallyl abrineChanoclavine-I
EasD (FgaDH)OxidationChanoclavine-IChanoclavine-I-aldehyde
Cytochrome P450 monooxygenases (including CloA)Multiple oxidationsAgroclavine, ElymoclavineElymoclavine, Paspalic acid

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Peptide Assembly in Ergocryptine Formation

D-lysergic acid serves as the branching point for the synthesis of various ergot alkaloids, including the ergopeptines. The formation of the characteristic tripeptide side chain of α-ergocryptine is not carried out by the ribosomal machinery but rather by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.org

In the biosynthesis of ergocryptine, two D-lysergyl peptide synthetases, LPS1 and LPS2, are involved in attaching the tripeptide moiety to lysergic acid. researchgate.netwikipedia.org These NRPSs are organized into modules, with each module being responsible for the activation and incorporation of a specific amino acid. For α-ergocryptine, these amino acids are L-valine, L-leucine, and L-proline. The order of the modules on the NRPS dictates the sequence of the peptide chain. researchgate.net The final cyclol structure of the tripeptide is formed through further enzymatic modifications. nih.gov

Biotransformation Steps leading to 9,10-Dihydrogenation and 8'-Hydroxylation

The final steps in the biosynthesis of 8'-Hydroxy-9,10-dihydro-α-Ergocryptine involve the reduction of the D-ring of the ergoline nucleus and the hydroxylation of the peptide side chain. Dihydroergocryptine is a hydrogenated derivative of ergocryptine, indicating a reduction of the double bond at the 9,10 position. wikipedia.org While the specific enzyme responsible for this bioreduction in fungi has not been definitively identified in the available literature, this transformation is a key step in the formation of the dihydro- derivative.

The hydroxylation at the 8' position of the leucine (B10760876) residue within the tripeptide moiety is likely catalyzed by a cytochrome P450 (CYP) enzyme. uark.edu Studies on the metabolism of other ergopeptides, such as bromocriptine (a brominated derivative of ergocryptine), have shown that cytochrome P450 enzymes, particularly those of the CYP3A subfamily, are responsible for hydroxylating the proline ring of the cyclopeptide moiety. nih.gov This suggests a similar mechanism for the 8'-hydroxylation of the α-ergocryptine backbone.

Biotechnological Strategies for Enhanced Production or Novel Analog Generation

The complex biosynthetic pathway of ergot alkaloids presents numerous opportunities for biotechnological intervention to enhance the production of desired compounds or to generate novel analogs with potentially improved therapeutic properties. davidmoore.org.uk One strategy involves the optimization of fermentation conditions for producing strains, such as Claviceps purpurea, to maximize yields. davidmoore.org.uk

Genetic engineering of the biosynthetic gene clusters offers more targeted approaches. Overexpression of key enzymes in the pathway can lead to increased flux towards the desired product. Conversely, knocking out genes responsible for the synthesis of unwanted byproducts can improve the purity of the final product. The modular nature of NRPSs makes them particularly attractive targets for combinatorial biosynthesis. By swapping or modifying the adenylation domains within the LPS enzymes, it may be possible to incorporate different amino acids into the peptide side chain, thereby creating novel ergopeptine derivatives. davidmoore.org.uk Furthermore, heterologous expression of ergot alkaloid biosynthetic genes in more tractable host organisms, such as yeast or other fungi, could provide alternative production platforms. davidmoore.org.uk

Chemical Synthesis and Synthetic Transformations of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Strategies for the Total Synthesis of the Ergoline (B1233604) Core Structure

The ergoline ring system is the shared structural foundation of all ergot alkaloids. rsc.org Its tetracyclic framework, derived biosynthetically from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP), presents a formidable challenge for chemical synthesis. rsc.orgnih.gov While the total synthesis of ergot alkaloids is generally not pursued for commercial production due to economic reasons, these academic achievements are crucial for developing new chemical methodologies and producing analogs not accessible from natural sources. nih.govmdma.ch

The first total synthesis of an ergot alkaloid, ergometrine, was reported by Arthur Stoll and Albert Hofmann in 1943, marking a significant milestone in the field. wikipedia.org Modern synthetic strategies have since evolved, but they generally contend with the core challenge of constructing the four-ring system with precise stereochemical control.

Key synthetic strategies often involve:

Indole-based Approaches: Utilizing a pre-formed indole (B1671886) or tryptophan derivative as the starting material for ring A and building the remaining rings (B, C, and D) through a series of cyclization reactions.

Multi-component Reactions: Convergent strategies where different fragments of the ergoline skeleton are synthesized separately and then combined.

Intramolecular Cyclizations: Employing reactions like intramolecular Heck reactions, radical cyclizations, or Friedel-Crafts-type reactions to form the C and D rings.

Recent decades have seen the development of new chemical methods that provide more efficient access to the ergoline scaffold, enabling further investigation into the biological properties of both natural and unnatural ergot alkaloids. nih.gov

Table 1: Foundational Steps in Ergoline Biosynthesis and their Synthetic Relevance

Biosynthetic Step Key Reactants Resulting Intermediate Relevance to Total Synthesis
Prenylation L-tryptophan, DMAPP 4-(γ, γ-dimethylallyl)tryptophan (DMAT) Inspires synthetic routes starting with prenylated indole derivatives. rsc.org
N-methylation DMAT, S-adenosylmethionine (SAM) N-Me-DMAT A standard N-methylation step that can be replicated chemically. wikipedia.org
C-Ring Formation N-Me-DMAT Chanoclavine-I Represents the crucial and challenging cyclization to form the tricyclic intermediate. wikipedia.org
D-Ring Closure Chanoclavine-I Agroclavine / Elymoclavine Guides the final ring closure strategies to complete the tetracyclic ergoline core. researchgate.net

Selective Hydrogenation Methodologies at the 9,10-Position

A defining structural feature of 8'-Hydroxy-9,10-dihydro-α-ergocryptine is the saturated bond between carbons 9 and 10 of the ergoline D-ring. ebi.ac.uk This feature distinguishes it from its precursor, α-ergocryptine, which contains a double bond at this position. The conversion is achieved through a selective hydrogenation reaction, a common transformation in the production of medicinally important ergot derivatives. mdma.ch

The primary method for this transformation is catalytic hydrogenation . This process involves treating the starting alkaloid with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical for achieving high efficiency and the correct stereochemistry at the newly formed chiral centers.

Key Methodologies:

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes.

Platinum-based Catalysts: Platinum oxide (PtO₂, Adams' catalyst) is another powerful catalyst often used for hydrogenating challenging substrates.

Rhodium and Ruthenium Catalysts: These are also employed, sometimes offering different selectivity profiles depending on the substrate and desired outcome.

The reaction is typically carried out in a suitable solvent (e.g., ethanol, acetic acid) under a pressurized atmosphere of hydrogen. The steric environment of the ergoline molecule generally directs the hydrogen to add from a specific face, leading to the desired stereoisomer.

Table 2: Catalysts for Selective Hydrogenation

Catalyst Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂ (1-50 atm), Room Temp - 50°C, Ethanol/Methanol Common, cost-effective, and generally provides high yields.
Platinum(IV) Oxide (PtO₂) H₂ (1-3 atm), Room Temp, Acetic Acid Highly active catalyst, often used when other catalysts are sluggish.
Rhodium on Alumina (Rh/Al₂O₃) H₂ (1-50 atm), Room Temp, various solvents Can offer different selectivity and is sometimes used in asymmetric hydrogenation.

Directed Hydroxylation Techniques at the 8'-Position of the Peptide Side Chain

Introducing a hydroxyl group at the 8'-position (within the valine residue of the tripeptide side chain) is a highly specific transformation that is exceptionally difficult to achieve using standard chemical oxidants due to the multitude of other reactive sites in the molecule. Therefore, research has focused on biocatalytic and enzymatic methods that mimic the natural metabolic pathways of ergot alkaloids. acs.org

Evidence suggests that this hydroxylation is a key step in the Phase I metabolism of peptide ergot alkaloids, often mediated by cytochrome P450 enzymes. acs.org Furthermore, 8α-Hydroxy-α-ergokryptine has been identified in cultures of the ergot fungus Claviceps purpurea, indicating that the fungus itself possesses the enzymatic machinery for this specific oxidation. mdma.ch It is speculated that the oxidation of the valine residue occurs while it is bound to the non-ribosomal peptide synthetase (NRPS) complex during biosynthesis. wikipedia.org

Potential Biocatalytic Approaches:

Whole-Cell Biotransformation: Using microbial cultures (e.g., Claviceps purpurea or genetically engineered strains) that express the necessary hydroxylase enzymes to convert 9,10-dihydro-α-ergocryptine into its 8'-hydroxy derivative.

Isolated Enzyme Systems: Employing purified hydroxylase or monooxygenase enzymes to perform the reaction in vitro. This offers greater control but can be more expensive and technically challenging. nih.gov

These biological systems offer unparalleled regio- and stereoselectivity, making them the most viable approach for this delicate transformation. mdma.chnih.gov

Semisynthetic Approaches from Naturally Occurring Ergocryptine

Given the complexity and economic inviability of total synthesis for large-scale production, the most practical route to 8'-Hydroxy-9,10-dihydro-α-ergocryptine is a semisynthetic one starting from naturally occurring α-ergocryptine. mdma.ch α-Ergocryptine is isolated from the fermentation broths of Claviceps purpurea or from ergot sclerotia. wikipedia.orgnih.gov

The semisynthetic pathway involves a logical two-step sequence:

Selective Hydrogenation: The 9,10-double bond of α-ergocryptine is reduced to a single bond using the catalytic hydrogenation methods described in section 4.2. This yields 9,10-dihydro-α-ergocryptine.

Directed Hydroxylation: The resulting dihydro-compound is then subjected to a biocatalytic hydroxylation, as detailed in section 4.3, to introduce the hydroxyl group at the 8'-position, yielding the final target molecule.

This modular approach leverages the availability of the complex starting material from natural sources and applies specific, high-yielding chemical and biochemical reactions to achieve the desired structure.

Synthesis of Structurally Modified Analogs and Derivatives for Mechanistic Studies

The synthesis of structurally modified analogs of 8'-Hydroxy-9,10-dihydro-α-ergocryptine is essential for conducting structure-activity relationship (SAR) studies. nih.gov By systematically altering different parts of the molecule, researchers can probe its interactions with biological targets and understand which structural features are critical for its activity. These investigations rely on the synthesis of unnatural analogs that are not found in nature. nih.gov

A published example in the broader ergoline class involved the synthesis of new (5R,8S,10R)-ergoline derivatives where the side chain at the 8-position was modified with various nitrogen-containing heterocycles to evaluate their antihypertensive and dopaminergic activities. nih.gov This highlights a common strategy: modifying the side chain to explore its influence on biological function.

Potential Sites for Modification include:

The Peptide Side Chain: Replacing the natural amino acids (e.g., valine, leucine (B10760876), proline) with other proteinogenic or non-proteinogenic amino acids to investigate the role of the peptide moiety.

The Ergoline Core: Introducing substituents, such as halogens (e.g., bromine), alkyl, or aryl groups, at various positions on the indole ring (e.g., position 2) to modulate electronic and steric properties. nih.gov

The N-6 Methyl Group: Demethylation or replacement with other alkyl groups can impact receptor affinity and selectivity.

These synthetic efforts provide crucial tools for medicinal chemistry, allowing for the fine-tuning of molecular properties to enhance desired activities. nih.gov

Molecular Pharmacology and Cellular Mechanisms of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Receptor Binding and Activation Profiles

8'-Hydroxy-9,10-dihydro α-Ergocryptine demonstrates significant affinity for dopamine (B1211576), adrenergic, and serotonin (B10506) receptor subtypes, acting as an agonist, partial agonist, or antagonist depending on the specific receptor. This multi-receptor interaction profile underpins its physiological effects.

The compound is a potent agonist at the dopamine D2 receptor and a partial agonist at the D1 and D3 receptor subtypes. drugbank.compharmacompass.compharmacompass.comncats.io This activity is believed to be central to its therapeutic effects in certain conditions. wikipedia.org The affinity for the D2 receptor is notably higher than for the D1 and D3 subtypes. wikipedia.org Research indicates that while D2 receptor stimulation is primary for its antiparkinsonian effects, the engagement of D1 and D3 receptors may also contribute. wikipedia.org The binding affinities (expressed as Ki or Kd values) from various studies highlight this preference for the D2 receptor. For instance, studies have reported a Kd of approximately 5-8 nM at D2 receptors, compared to around 30 nM for both D1 and D3 receptors. wikipedia.org Another study identified a Ki value of 4.7 nM for the D2 receptor and 35.4 nM for the D1A receptor. ncats.io

Table 1: Dopamine Receptor Binding Affinities of this compound

Receptor Subtype Binding Affinity (Value) Affinity Metric Activity Profile
D1 ~30 nM wikipedia.org Kd Partial Agonist drugbank.compharmacompass.com
D1A 35.4 nM ncats.io Ki Partial Agonist ncats.io
D2 ~5-8 nM wikipedia.org Kd Potent Agonist drugbank.compharmacompass.com
D2 4.7 nM ncats.io Ki Agonist ncats.io
D3 ~30 nM wikipedia.org Kd Partial Agonist drugbank.compharmacompass.com

This compound is recognized as a high-affinity ligand for both α1 and α2 adrenergic receptors. drugbank.com It primarily functions as an antagonist at these sites. ncats.io Studies utilizing [3H]dihydroergocryptine as a radioligand have confirmed its ability to bind to alpha-adrenergic receptors. ncats.ioiaea.org One detailed characterization of this binding in the steer stalk median eminence identified a high-affinity site (Kd of 1.78 ± 0.22 nM) with a pharmacological profile consistent with an α2-adrenergic receptor. iaea.org Another source reports a Kd of 3.1 nM for its antagonistic activity at alpha-adrenergic receptors. ncats.io This contrasts with some reports suggesting no significant interaction, though detailed binding studies confirm its affinity. drugbank.comwikipedia.org

Table 2: Adrenergic Receptor Binding Affinities of this compound

Receptor Subtype Binding Affinity (Value) Affinity Metric Activity Profile
Alpha (α) 3.1 nM ncats.io Kd Antagonist ncats.io
Alpha-1 (α1) High Affinity drugbank.com N/A Ligand drugbank.com
Alpha-2 (α2) High Affinity drugbank.com N/A Ligand drugbank.com
Alpha-2 (α2) 1.78 nM iaea.org Kd Antagonist iaea.org

The compound also interacts with specific serotonin (5-HT) receptor subtypes. It has been identified as an agonist at the 5-HT2B receptor and an antagonist at the 5-HT7 receptor. drugbank.com The interaction with the 5-HT2B receptor is a characteristic shared with other ergot-derived compounds, where it can sometimes be associated with adverse effects like cardiac valvulopathy. unc.edu The antagonistic activity at 5-HT7 receptors adds another layer to its complex pharmacological profile. drugbank.com These interactions are significant as 5-HT2B and 5-HT7 receptors are known to be involved in distinct intracellular signaling pathways. nih.gov

Downstream Signaling Pathways and Intracellular Cascades

The binding of this compound to its target receptors initiates a series of downstream signaling events, primarily through the G-protein coupled receptor (GPCR) system and subsequent modulation of intracellular kinases.

As a dopamine agonist, this compound is believed to activate intracellular kinase systems. wikipedia.org This modulation is a key component of the downstream effects of dopamine receptor activation. For example, D1 receptor stimulation can lead to the activation of the extracellular signal-regulated kinase 1/2 (Erk1/2) cascade via a protein kinase A (PKA)-dependent pathway. mdpi.com The signaling of dopamine receptors is also finely tuned by GPCR kinases (GRKs), which phosphorylate the activated receptors, leading to their desensitization. nih.gov The activation of these kinase pathways by dopamine agonists is hypothesized to contribute to antiapoptotic and neuroprotective effects. wikipedia.org

The receptors targeted by this compound—dopamine, adrenergic, and serotonin receptors—are all members of the G-protein coupled receptor (GPCR) superfamily. unc.edunih.govnih.gov The specific downstream effect depends on the G-protein to which the receptor is coupled.

Dopamine Receptors : D2 and D3 receptors, where the compound is an agonist, typically couple to Gi/o proteins. nih.gov This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). nih.govnih.gov Conversely, its partial agonism at D1 receptors, which couple to Gs/olf proteins, would lead to the activation of adenylyl cyclase and an increase in cAMP. nih.gov

Adrenergic Receptors : As an antagonist, the compound blocks the normal signaling of these receptors. It would inhibit the Gq-protein pathway at α1 receptors (preventing increases in intracellular calcium) and the Gi-protein pathway at α2 receptors (preventing the inhibition of adenylyl cyclase). nih.gov

Serotonin Receptors : Its agonist activity at 5-HT2B receptors, which are coupled to Gq/11 proteins, would activate phospholipase C and increase intracellular calcium. unc.edu As an antagonist at 5-HT7 receptors, which are Gs-coupled, it would block the receptor-mediated increase in cAMP. nih.gov

This differential engagement of various GPCR signaling pathways illustrates the compound's complex cellular mechanism of action.

Cellular Effects in In Vitro and Preclinical Animal Models

Investigation of Neuroprotective Mechanisms (e.g., against glutamate (B1630785) toxicity)

While specific investigations into the neuroprotective effects of this compound against glutamate toxicity were not found, preclinical studies on its parent compound, α-dihydroergocryptine (DEK), have demonstrated significant neuroprotective properties in animal models of neurodegeneration.

Table 1: Neuroprotective Effects of α-Dihydroergocryptine in an MPTP-Induced Primate Model

Experimental Group Key Finding Implication Citation
MPTP + α-dihydroergocryptine Reduced neuronal death in the substantia nigra compared to MPTP alone. Suggests a direct neuroprotective action against toxin-induced cell death. nih.gov
MPTP + α-dihydroergocryptine Preservation of axons immunopositive for phosphorylated neurofilament proteins. Indicates maintenance of axonal integrity and normal cytoskeletal structure. nih.gov
MPTP + α-dihydroergocryptine Increased number of reactive astrocytes. Points towards a glial-mediated supportive or protective response. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Information regarding specific structure-activity relationship (SAR) studies for this compound and its synthetic analogs is not present in the provided search results. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective analogs. Such studies for this compound would involve synthesizing derivatives with modifications at key positions—such as the ergoline (B1233604) ring, the peptide moiety, or the hydroxyl group at the 8' position—and evaluating their effects on cellular targets. While SAR principles are widely applied in drug discovery for various molecular classes, including other alkaloids and peptide-based compounds, specific data pertaining to this compound is not available. nih.govmdpi.com

Metabolic Fate and Biotransformation of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Identification and Characterization of Major Metabolites

The in vitro metabolism of 9,10-dihydro-α-ergocryptine is extensive, leading to the formation of several metabolites. Studies using human hepatocytes and liver microsomes have identified a range of metabolic products. nih.gov The primary metabolic transformations involve hydroxylation at various positions on the molecule.

In human hepatocytes, a complex pattern of up to eight distinct metabolites has been observed based on their chromatographic properties. nih.gov A significant finding is the formation of mono- and dihydroxylated derivatives as major metabolic products. nih.gov Following a 24-hour incubation period with 9,10-dihydro-α-ergocryptine, approximately 60% was converted to monohydroxy metabolites and 20% to dihydroxy metabolites, indicating that about 80% of the parent compound underwent metabolism. nih.gov

One of the key hydroxylation reactions occurs on the proline ring of the peptide moiety, leading to the formation of hydroxylated metabolites at positions 8', 9', or 10'. ird.fr Notably, the formation of 8'-hydroxy metabolites has been described as a unique step in the metabolism of related ergot alkaloids in humans. nih.govresearchgate.net

The major identified metabolites of 9,10-dihydro-α-ergocryptine are summarized in the table below.

Metabolite Class Specific Examples Significance
Monohydroxy Metabolites8'-Hydroxy-9,10-dihydro-α-ergocryptineA major metabolic product in humans. nih.govnih.gov
Dihydroxy MetabolitesVarious dihydroxylated derivativesSignificant portion of the metabolic profile. nih.gov
Nor-MetabolitesN-dealkylated productsFormed through demethylation. nih.gov
N-oxide MetabolitesProducts of nitrogen oxidationA documented metabolic pathway. nih.gov
Dihydro-diol MetabolitesDiol-containing structuresIdentified in biotransformation studies. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, plays a central role in the phase I metabolism of a vast array of xenobiotics, including 9,10-dihydro-α-ergocryptine. uniba.it Among the various CYP isoforms, CYP3A4 has been identified as the primary enzyme responsible for the metabolism of this compound in humans. nih.govdrugbank.com

Studies utilizing cell lines engineered to express single human CYP isoforms have demonstrated that mono- and dihydroxy metabolites of 9,10-dihydro-α-ergocryptine were exclusively detected in the culture media of cells expressing human CYP3A4. nih.gov This finding was consistent with results from cultured human hepatocytes, confirming the pivotal role of CYP3A4. nih.gov The metabolism rate in a microsomal system has been measured at approximately 2.4 ng/min/mg protein. drugbank.com

Furthermore, 9,10-dihydro-α-ergocryptine has been shown to interact with CYP3A4 in other ways. It can act as an inhibitor of CYP3A4-mediated testosterone (B1683101) metabolism. nih.gov Additionally, at higher concentrations, it can induce the expression of CYP3A4 and CYP2E1 mRNA in cultured human hepatocytes. nih.gov These interactions highlight the compound's complex relationship with the primary drug-metabolizing enzyme system.

Formation of Nor-, N-oxide, Hydroxy, and Dihydro-diol Metabolites

The biotransformation of 9,10-dihydro-α-ergocryptine and related ergot alkaloids proceeds through several key pathways, resulting in a variety of metabolite types. These reactions, largely catalyzed by cytochrome P450 enzymes, increase the water solubility of the compound, facilitating its excretion.

Hydroxy Metabolites: As previously mentioned, hydroxylation is a major metabolic route. This involves the addition of a hydroxyl (-OH) group to the molecule. For ergot peptide alkaloids, hydroxylation of the proline ring is a common pathway. ird.fr The formation of 8'-hydroxy-9,10-dihydro-α-ergocryptine is a specific and significant hydroxylation product in human metabolism. nih.govresearchgate.net

Nor- Metabolites: This pathway involves the removal of a methyl group (N-demethylation), leading to the formation of "nor-" derivatives. This is a common reaction for compounds containing N-methyl groups, such as the ergoline (B1233604) structure. nih.gov

N-oxide Metabolites: The nitrogen atoms within the ergoline structure are susceptible to oxidation, forming N-oxides. This is another established pathway in the metabolism of ergot alkaloids. nih.gov

Dihydro-diol Metabolites: This metabolic route involves the enzymatic conversion of an epoxide intermediate, which may be formed from a double bond in the molecule, into a dihydro-diol. The formation of these metabolites has been observed in in vitro studies with liver S9 fractions. nih.gov

Comparative Biotransformation Studies in Preclinical Biological Systems (e.g., S9 fractions, liver preparations)

Comparative metabolic studies across different species and in vitro systems are essential for extrapolating preclinical data to humans. The metabolism of 9,10-dihydro-α-ergocryptine has been investigated in various preclinical models, including rat and monkey hepatocytes and microsomes, as well as equine and human liver S9 fractions. nih.govnih.gov

A study comparing the metabolism of ergocryptine in equine and human liver S9 fractions revealed both similarities and differences. nih.govresearchgate.net Both systems extensively metabolized the compound, producing overlapping patterns of nor-, N-oxide, hydroxy, and dihydro-diol metabolites. nih.gov However, some metabolic pathways were species-specific. The formation of 8'-hydroxy metabolites was noted to be unique to human metabolism, while the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites was unique to the equine system. nih.govresearchgate.net

Another study using rat, monkey, and human hepatocytes and microsomes concluded that 9,10-dihydro-α-ergocryptine was extensively metabolized in all species. nih.gov The human metabolic profile was found to be more complex, consisting of eight metabolites. While there were qualitative and quantitative differences, the study found that the metabolites observed in humans were also produced in either rats or monkeys, suggesting these species could be relevant for toxicological assessments. nih.gov

Biological System Key Findings
Human Liver S9 FractionsExtensive metabolism; formation of nor-, N-oxide, hydroxy, and dihydro-diol metabolites; unique formation of 8'-hydroxy metabolites. nih.govresearchgate.net
Equine Liver S9 FractionsExtensive metabolism; similar general metabolite pattern to humans but with unique formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites. nih.govresearchgate.net
Rat Hepatocytes/MicrosomesExtensive metabolism; produced seven of the eight metabolites found in humans. nih.gov
Monkey Hepatocytes/MicrosomesExtensive metabolism; produced six of the eight metabolites found in humans. nih.gov
Human HepatocytesShowed a complex pattern of eight metabolites with some inter-subject variability. nih.gov

Mechanisms of Metabolite Formation and their Putative Biological Activities

The formation of the various metabolites of 9,10-dihydro-α-ergocryptine is primarily driven by oxidative reactions catalyzed by cytochrome P450 enzymes, with CYP3A4 being the key player in humans. nih.gov The hydroxylation reactions, for instance, involve the insertion of an oxygen atom into a C-H bond. The formation of N-oxides occurs through the oxidation of nitrogen atoms, and nor-metabolites are formed via oxidative N-dealkylation.

Analytical Methodologies for the Quantitative and Qualitative Analysis of 8 Hydroxy 9,10 Dihydro α Ergocryptine

Liquid Chromatography-Based Techniques

Liquid chromatography stands as the cornerstone for the analysis of 8'-Hydroxy-9,10-dihydro α-Ergocryptine, offering high separation efficiency and sensitivity. Methodologies range from High-Performance Liquid Chromatography (HPLC) with specialized detectors to the highly specific and sensitive tandem mass spectrometry.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) is a widely used technique for the analysis of ergot alkaloids due to the native fluorescence of the ergoline (B1233604) ring system. While specific studies detailing the HPLC-FLD analysis of this compound are not extensively published, the methodology applied to its parent compounds and related ergot alkaloids is directly applicable. The intrinsic fluorescence of the ergoline moiety allows for sensitive and selective detection.

Typical HPLC-FLD methods for ergot alkaloids employ reverse-phase C18 columns. nih.gov The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium carbonate, run in a gradient mode to achieve optimal separation. nih.govnih.gov For fluorescence detection, an excitation wavelength of around 330 nm and an emission wavelength of approximately 420 nm are commonly used, providing good sensitivity for the ergoline structure. nih.govnih.gov This technique is valued for its robustness and lower cost compared to mass spectrometry, making it suitable for routine analysis in research settings.

Table 1: Typical HPLC-FLD Parameters for Ergot Alkaloid Analysis

Parameter Typical Setting
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Ammonium carbonate bufferB: Acetonitrile
Elution Gradient
Flow Rate ~0.7 mL/min
Injection Volume 20 µL
Column Temperature 20°C
Excitation λ 330 nm

| Emission λ | 420 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as human plasma. researchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

A validated LC-MS/MS method has been established for the determination of this compound in human plasma. researchgate.net This method typically utilizes a reverse-phase column, such as a Shimadzu shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm), with an isocratic mobile phase consisting of a methanol and 0.1% formic acid mixture. researchgate.net Detection is achieved using an electrospray ionization (ESI) source in the selected reaction monitoring (SRM) mode, which provides excellent specificity. For this compound, the precursor to product ion transition of m/z 594.3→270.0 is monitored. researchgate.net This transition is highly specific to the target analyte. Research has also noted that mono- and dihydroxy-metabolites of dihydroergocryptine can be monitored using the common daughter ion at m/z=270.2. researchgate.net The high sensitivity of this method allows for quantification in the picogram per milliliter range. researchgate.net

Table 2: LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Column Shimadzu shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm)
Mobile Phase 0.1% Formic Acid: Methanol (48:52)
Ionization Mode Electrospray Ionization (ESI)
Monitoring Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 594.3

| Product Ion (m/z) | 270.0 |

Immunoassay-Based Detection Methods (e.g., Radioimmunoassay)

Immunoassay techniques offer an alternative approach for the detection of ergot alkaloids. These methods are based on the specific binding of an antibody to the target analyte.

Radioimmunoassay (RIA) has been developed for the specific analysis of ergot peptide alkaloids, including dihydroergocryptine. oup.com These assays utilize antisera elicited against conjugates of the ergopeptine molecule, which show high specificity towards the peptide portion of the alkaloid. oup.com For the analysis of dihydroergocryptine, a specific antiserum can be used with a 9,10-³H derivative as the radiolabeled tracer. oup.com The principle of RIA is competitive binding, where the unlabeled analyte in the sample competes with a fixed amount of radiolabeled analyte for a limited number of antibody binding sites. revvity.com The high specificity of these assays allows for the direct determination of therapeutic concentrations in plasma without interference from peptide metabolites. oup.com

Enzyme-Linked Immunosorbent Assays (ELISA) are also available for the screening of ergot alkaloids. randox.com These are typically competitive assays designed to detect the sum of several ergot alkaloids rather than a single compound. nih.govrandox.com While less specific than chromatographic methods, ELISA provides a rapid and high-throughput screening tool for a large number of samples, which can be useful in initial research assessments of fungal extracts. randox.comnih.gov

Sample Preparation Strategies for Complex Matrices in Research (e.g., Fungal Extracts, in vitro assay samples)

Effective sample preparation is critical for accurate and reliable analysis, as it serves to extract the analyte of interest from the sample matrix and remove interfering substances. The strategy employed depends on the complexity of the matrix and the analytical technique used.

For the analysis of this compound from in vitro assay samples, such as human plasma, liquid-liquid extraction (LLE) is a common and effective technique. researchgate.net In this procedure, the plasma sample is mixed with an organic solvent to extract the analyte.

For more complex matrices like fungal extracts, which are common in research settings, more elaborate cleanup procedures are often necessary. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup of ergot alkaloid extracts. nih.gov SPE cartridges can selectively retain the alkaloids while allowing interfering compounds to pass through, resulting in a cleaner extract for analysis.

Another popular method for sample preparation, particularly in food and feed analysis but applicable to research matrices, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This approach involves an extraction with an organic solvent (like acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix components. nih.gov These methods are crucial for minimizing matrix effects, which can suppress or enhance the analyte signal in LC-MS/MS analysis. nih.gov

Validation and Inter-Laboratory Comparability of Analytical Procedures for Research Purposes

Validation of analytical methods is essential to ensure that the results are reliable and reproducible. A fully validated method provides confidence in the data generated for research purposes. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comscielo.br

For the LC-MS/MS method developed for this compound, validation was performed over a concentration range of 50-4000 pg/mL. researchgate.net The method demonstrated good linearity within this range. The intra- and inter-day precision values were reported to be less than 10%, with accuracy values between 90% and 110%, indicating a high degree of precision and accuracy. researchgate.net

For HPLC-FLD methods used for ergot alkaloids, validation typically includes assessing recovery, repeatability, and reproducibility. nih.govnih.gov Recoveries are often in the range of 85.2% to 117.8%, with coefficients of variation for repeatability and reproducibility being satisfactorily low. nih.gov

Ensuring inter-laboratory comparability is a significant challenge in analytical science. For ergot alkaloid analysis, this is often addressed through participation in proficiency testing schemes. These programs allow different laboratories to analyze the same sample and compare their results. While specific proficiency tests for this compound are not commonly documented, such schemes exist for the broader group of ergot alkaloids and are crucial for establishing the reliability of analytical procedures across different research laboratories.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium carbonate
Dihydro-α-ergocryptine
Formic acid
Methanol

Emerging Research Avenues and Future Directions

Advanced Omics-Based Approaches to Elucidate Novel Bioactivities and Mechanisms

The fields of genomics, proteomics, and metabolomics, collectively known as "omics," offer powerful tools to investigate the subtle biological activities of metabolites like 8'-Hydroxy-9,10-dihydro-α-ergocryptine. These approaches allow for a broad, systems-level view of the molecular changes induced by a compound, moving beyond single-target interactions.

Genomics and Transcriptomics: The genetic basis for the production of ergot alkaloids is well-established, with genes for their biosynthesis typically found in clusters within fungal genomes. researchgate.netresearchgate.net Comparative genomics and phylogenomic analyses have become instrumental in understanding the evolutionary diversification of these compounds. researchgate.net For 8'-Hydroxy-9,10-dihydro-α-ergocryptine, which is a product of metabolism rather than direct fungal synthesis, transcriptomics can be employed. By analyzing the complete set of RNA transcripts in a cell or tissue exposed to the compound, researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways and biological processes it modulates, offering insights into its mechanism of action and potential bioactivities.

Proteomics: Proteomics, the large-scale study of proteins, can directly assess the functional impact of 8'-Hydroxy-9,10-dihydro-α-ergocryptine. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This is particularly relevant for understanding how the compound might alter signaling pathways, cellular structures, or metabolic enzymes, which are central to its pharmacological effects.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It involves profiling the complete set of small-molecule metabolites in a biological sample. High-resolution mass spectrometry (HRMS) techniques, such as LC-HRMS/MS, have been pivotal in unraveling the complex metabolome of ergot alkaloids in fungal species like Claviceps purpurea. researchgate.netacs.orgnih.gov These methods can detect and quantify a wide array of metabolites, including hydroxylated derivatives. researchgate.netnih.gov Applying advanced metabolomics to in vitro or in vivo systems exposed to 8'-Hydroxy-9,10-dihydro-α-ergocryptine can reveal its downstream metabolic fate and its impact on endogenous metabolic pathways. This is crucial for understanding its complete biological footprint and identifying potential biomarkers of exposure or effect.

Omics TechnologyApplication to 8'-Hydroxy-9,10-dihydro-α-ergocryptine ResearchPotential Insights
Genomics Analysis of fungal genomes producing the precursor.Understanding the genetic basis of precursor availability.
Transcriptomics Profiling gene expression changes in human cells upon exposure.Identification of regulated genes and affected cellular pathways.
Proteomics Quantifying changes in protein expression and modification.Elucidation of affected signaling networks and protein targets.
Metabolomics Tracking the further metabolism of the compound and its effect on endogenous metabolites.Mapping metabolic pathways and identifying biomarkers.

Exploration of Novel Enzymatic Pathways for Derivatization and Biocatalysis

The generation of 8'-Hydroxy-9,10-dihydro-α-ergocryptine is an enzymatic process, and further exploration of these and other enzymatic pathways holds significant promise for both understanding its formation and for creating novel derivatives through biocatalysis.

The hydroxylation of ergot alkaloids is primarily carried out by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. researchgate.netresearchgate.net Studies have shown that animal CYP enzymes, particularly those in the liver, are responsible for metabolizing ergot alkaloids via hydroxylation. researchgate.net For instance, CYP3A has been implicated in the hydroxylation of ergotamine in bovine liver microsomes. researchgate.net Dihydro-α-ergocryptine is known to be extensively metabolized in vitro by liver microsomes and hepatocytes, producing a number of metabolites. lsu.edu The 8'-hydroxy derivative is a result of this metabolic transformation.

Future research is likely to focus on:

Identifying Specific CYP Isoforms: Pinpointing the exact human CYP isoforms responsible for the 8'-hydroxylation of dihydro-α-ergocryptine. This would allow for better prediction of drug-drug interactions and inter-individual variability in its formation.

Biocatalytic Synthesis: Harnessing the power of isolated enzymes or whole-cell systems to produce 8'-Hydroxy-9,10-dihydro-α-ergocryptine and other derivatives in a controlled and efficient manner. This approach is often more specific and environmentally friendly than traditional chemical synthesis.

Enzymatic Derivatization: Exploring the use of other enzymes, such as glycosyltransferases or methyltransferases, to further modify the structure of 8'-Hydroxy-9,10-dihydro-α-ergocryptine. This could lead to the creation of novel analogs with altered solubility, stability, or pharmacological profiles. Knowledge of the biosynthetic gene clusters in fungi provides a toolbox of enzymes that can be used for such purposes. nih.gov

Synthetic Microbiology: The elucidation of ergot alkaloid biosynthetic pathways opens the door to using molecular genetic manipulations to create novel compounds. nih.gov By introducing specific enzymes into engineered microorganisms, it may be possible to design pathways for the de novo synthesis of specific hydroxylated derivatives.

Enzyme ClassRelevance to 8'-Hydroxy-9,10-dihydro-α-ergocryptineResearch Direction
Cytochrome P450 Monooxygenases Catalyze the formation of the 8'-hydroxy metabolite. researchgate.netresearchgate.netIdentification of specific human isoforms; use in biocatalytic reactors.
Oxidoreductases Involved in various steps of the core ergot alkaloid pathway. nih.govExploration for alternative or more efficient hydroxylation reactions.
Glycosyltransferases Can add sugar moieties to molecules.Creation of glycosylated analogs with modified pharmacokinetic properties.
Non-ribosomal Peptide Synthetases (NRPS) Assemble the peptide portion of ergopeptines. nih.govEngineering NRPS modules to incorporate different amino acids.

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and pharmacology. For a compound like 8'-Hydroxy-9,10-dihydro-α-ergocryptine, these in silico methods can provide profound insights into its interactions with biological targets, guiding further experimental work.

Ergot alkaloids are known to interact with a range of receptors, primarily dopaminergic, serotonergic, and adrenergic receptors. nih.gov The parent compound, dihydro-α-ergocryptine, is a potent agonist at D2 dopamine (B1211576) receptors and also interacts with D1 and D3 receptors. researchgate.netwikipedia.org The addition of a hydroxyl group at the 8'-position can significantly alter the binding affinity and selectivity of the molecule.

Future research in this area will likely involve:

Molecular Docking: Simulating the binding of 8'-Hydroxy-9,10-dihydro-α-ergocryptine to the three-dimensional structures of various receptor subtypes (e.g., D2, D3, 5-HT2A). This can predict the preferred binding pose and estimate the binding affinity, helping to hypothesize its primary targets. researchgate.netacs.org In silico studies have already been used to investigate the interaction between ergotamine metabolites and serotonin (B10506) receptors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of hydroxylated ergot alkaloids with their biological activity. nih.gov This can help in understanding which molecular properties are crucial for receptor binding and can guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the receptor-ligand complex over time. This can reveal the stability of the interaction and the key amino acid residues involved in maintaining the bound state, providing a more realistic picture than static docking.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in 8'-Hydroxy-9,10-dihydro-α-ergocryptine that are responsible for its biological activity. This pharmacophore can then be used to screen virtual libraries for other compounds with similar activity.

Computational MethodApplication to 8'-Hydroxy-9,10-dihydro-α-ergocryptinePredicted Outcome
Molecular Docking Binding simulation with dopamine and serotonin receptor models.Prediction of binding affinity and specific receptor interactions. acs.org
QSAR Correlation of structural features with receptor binding data.Identification of key molecular determinants for activity. nih.gov
Molecular Dynamics Simulation of the dynamic behavior of the receptor-ligand complex.Assessment of binding stability and key residue interactions.
Pharmacophore Modeling Identification of essential 3D chemical features.A model for virtual screening of new potential ligands.

Development of Advanced In Vitro Systems for Complex Mechanistic Investigations

Traditional two-dimensional (2D) cell cultures have been foundational in pharmacology, but they often fail to replicate the complex microenvironment of living tissues. utmb.edu The development of advanced in vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) technology, offers a more physiologically relevant platform for studying the complex mechanisms of compounds like 8'-Hydroxy-9,10-dihydro-α-ergocryptine.

The in vitro metabolism of dihydro-α-ergocryptine has been studied using primary hepatocytes and liver microsomes, confirming its extensive metabolic conversion. researchgate.net However, these systems provide limited information on complex, multi-organ interactions or chronic effects.

Emerging in vitro systems that will be crucial for future research include:

3D Cell Cultures (Spheroids and Organoids): These models, where cells are grown in a 3D architecture, better mimic the cell-cell and cell-matrix interactions of native tissues. lsu.edumdpi.com Using liver spheroids, for example, could provide a more accurate assessment of the metabolism and potential hepatotoxicity of 8'-Hydroxy-9,10-dihydro-α-ergocryptine over longer exposure times. ebi.ac.uk For neuropharmacological investigations, brain organoids could be used to study the compound's effects on neuronal networks.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the functions of tissues and organs. nih.govresearchgate.net An OOC could be designed to model the blood-brain barrier to investigate the ability of 8'-Hydroxy-9,10-dihydro-α-ergocryptine to enter the central nervous system. nih.gov Furthermore, multi-organ chips (e.g., a gut-liver-brain axis) could be used to study the compound's absorption, first-pass metabolism in the liver, and subsequent effects on neuronal cells all within a single integrated system. researchgate.net

High-Throughput Screening Platforms: Integrating these advanced 3D and OOC models into high-throughput screening formats will allow for the rapid testing of 8'-Hydroxy-9,10-dihydro-α-ergocryptine and its analogs against a panel of different cell types and conditions, accelerating the pace of research. utmb.edu

In Vitro SystemAdvantage for Studying 8'-Hydroxy-9,10-dihydro-α-ergocryptinePotential Application
2D Cell Culture High-throughput, cost-effective for initial screening.Cytotoxicity screening in various cell lines (e.g., HepG2, HT-29). rsc.org
3D Spheroids/Organoids More physiologically relevant cell interactions and microenvironment. lsu.edumdpi.comLong-term toxicity studies in liver spheroids; neuroactivity in brain organoids.
Organ-on-a-Chip (OOC) Emulates organ-level physiology and fluid dynamics. nih.govresearchgate.netBlood-brain barrier penetration studies; multi-organ toxicity assessment.
Microsomes/Hepatocytes Direct assessment of metabolic stability and metabolite formation. researchgate.netDetermining the rate and profile of Phase I metabolism.

Design and Synthesis of Highly Selective and Mechanistically Probing Analogs

The chemical structure of 8'-Hydroxy-9,10-dihydro-α-ergocryptine provides a scaffold for the design and synthesis of novel analogs. Medicinal chemistry efforts can focus on creating derivatives with improved selectivity for specific receptor subtypes or with features that make them useful as research tools.

The synthesis of ergot alkaloid derivatives is a well-established field, with numerous strategies for modifying the core ergoline (B1233604) structure. researchgate.netnih.gov The presence of the 8'-hydroxy group offers a new chemical handle for further derivatization.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 8'-Hydroxy-9,10-dihydro-α-ergocryptine and evaluating the pharmacological activity of the resulting analogs is crucial. researchgate.net For example, altering the substituents on the peptide portion or introducing different groups at the 8'-hydroxy position could dramatically change receptor selectivity.

Synthesis of Highly Selective Ligands: Based on SAR data and computational modeling, chemists can design and synthesize analogs with a high degree of selectivity for a single receptor target (e.g., D2 vs. D3 dopamine receptors). Such selective ligands are invaluable for dissecting the specific roles of different receptors in physiological and pathological processes.

Development of Probing Analogs: This involves creating derivatives with specific functionalities for research purposes. Examples include:

Fluorescently Labeled Analogs: Attaching a fluorescent tag to the molecule to visualize its uptake and distribution within cells and tissues using microscopy.

Biotinylated Analogs: Incorporating a biotin (B1667282) tag to facilitate the isolation and identification of the compound's binding partners (i.e., its receptors).

Radiolabeled Analogs: Synthesizing a version of the molecule with a radioactive isotope (e.g., ³H or ¹⁴C) for use in quantitative receptor binding assays and pharmacokinetic studies.

Stereoselective Synthesis: The stereochemistry of ergot alkaloids is critical for their biological activity. nih.gov Synthetic strategies must control the stereocenters, particularly at the C5 and C8 positions, to produce pure and active isomers.

Analog TypePurposePotential Application
Selective Agonists/Antagonists To achieve high affinity and selectivity for a specific receptor subtype.Investigating the physiological role of individual dopamine or serotonin receptor subtypes.
Fluorescently Labeled Analogs To visualize the compound's location in cells.Cellular uptake and subcellular localization studies.
Biotinylated Analogs To isolate the compound's binding partners.Receptor pulldown assays and target identification.
Radiolabeled Analogs For quantitative binding and distribution studies.Pharmacokinetic analysis and receptor density measurements.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 8'-Hydroxy-9,10-dihydro α-Ergocryptine in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC coupled with fluorescence detection is widely used. Key parameters include:

  • Column : Gemini 3.0 µC18 110 Å (Phenomenex) with guard column .
  • Mobile phase : Gradient of 1 mM ammonium carbonate (A) and acetonitrile (B) at 0.9 mL/min flow rate .
  • Detection : Fluorescence at excitation 250 nm and emission 420 nm .
  • Validation : Limits of detection (LOD) and quantification (LOQ) for α-ergocryptine are 13 ppb and 49 ppb, respectively, with recovery rates of 92–97% .
  • Resolution : Ensure chromatographic resolution ≥1.5 between dihydro-α-ergocryptine and dihydroergocristine using validated columns .

Q. How is the structural integrity of this compound confirmed in synthetic mixtures?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopic techniques : NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C32H43N5O5) and stereochemistry .
  • Chromatographic purity : Validate via HPLC to exclude epimerization artifacts (e.g., β-ergocryptine) .
  • Physical properties : Cross-check density (1.36 g/cm³), boiling point (848.7°C), and logP (3.17) against reference standards .

Q. What are the primary challenges in chromatographic separation of this compound from related ergot alkaloids?

  • Methodological Answer :

  • Co-elution risks : Similar retention times for dihydro-α-ergocryptine and dihydroergocristine necessitate optimized gradient elution .
  • Epimerization : Light, heat, or pH changes can induce isomerization, requiring strict control of mobile phase pH (e.g., ammonium carbonate buffer) and low-temperature storage .
  • Column selection : Use C18 columns with 3.0 µm particle size and guard columns to prevent degradation .

Advanced Research Questions

Q. How can epimerization artifacts be minimized during the quantification of this compound in long-term stability studies?

  • Methodological Answer :

  • Storage conditions : Store samples at -20°C in amber vials to block light exposure .
  • Stability-indicating assays : Monitor degradation via UHPLC-MS/MS with deuterated internal standards (e.g., bromocriptine-13C-D3) to track isomerization .
  • Buffered solutions : Use pH-stable solvents (e.g., ammonium carbonate) to mitigate acid/base-induced epimerization .

Q. What strategies are effective in optimizing the catalytic hydrogenation process for synthesizing this compound from its parent ergot alkaloid?

  • Methodological Answer :

  • Catalyst selection : Palladium-on-carbon (Pd/C) under controlled hydrogen pressure (1–3 atm) ensures selective reduction of the Δ9,10 double bond .
  • Reaction monitoring : Track conversion via LC-MS to isolate dihydro-α-ergocryptine from unreacted α-ergocryptine and byproducts .
  • Purification : Use preparative HPLC with isocratic elution (acetonitrile:water + 0.1% formic acid) to isolate the dihydro derivative .

Q. How can untargeted metabolomics approaches enhance the detection of this compound and its metabolites in biological systems?

  • Methodological Answer :

  • High-resolution LC-MS : Acquire data in positive ionization mode with m/z 578.326 ([M+H]+) for untargeted screening .
  • Database integration : Cross-reference with METLIN or GNPS libraries for ergot alkaloid identification .
  • Pathway analysis : Use SAS or R-based tools to correlate α-ergocryptine levels with biomarkers (e.g., urobilin, SM 30:1) in cardiovascular or neuroendocrine studies .

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